molecular formula C27H21NO4 B14606331 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester CAS No. 58329-12-7

3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester

Cat. No.: B14606331
CAS No.: 58329-12-7
M. Wt: 423.5 g/mol
InChI Key: HRDSSKGBNZTWIL-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of three phenyl groups and two ester groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3,4-pyridinedicarboxylic acid.

    Reduction: Formation of 3,4-pyridinedicarbinol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Pyridinedicarboxylic acid, dimethyl ester
  • 2,6-Pyridinedicarboxylic acid, dimethyl ester
  • 3,5-Pyridinedicarboxylic acid, dimethyl ester

Uniqueness

3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is unique due to the presence of three phenyl groups, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other pyridinedicarboxylic acid derivatives .

Properties

CAS No.

58329-12-7

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

dimethyl 2,5,6-triphenylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C27H21NO4/c1-31-26(29)22-21(18-12-6-3-7-13-18)24(19-14-8-4-9-15-19)28-25(23(22)27(30)32-2)20-16-10-5-11-17-20/h3-17H,1-2H3

InChI Key

HRDSSKGBNZTWIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC(=C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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